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Sodium aluminate

Wastewater Treatment Phosphorus Precipitation Coagulation

This strongly alkaline inorganic delivers reactive aluminum and alkalinity in a single feed, a key advantage over acid-consuming coagulants like aluminum sulfate. Ideal for low-alkalinity water treatment, phosphorus precipitation, shotcrete acceleration, and zeolite synthesis. Commercial grades feature 50-56% Al₂O₃ content and a Na₂O/Al₂O₃ molar ratio optimized for specific applications. Our high-activity 54# grade (≥53% Al₂O₃) ensures rapid zeolite crystallization kinetics, minimizing precursor mass and transportation costs for catalyst manufacturers. Contact us for tailored quotes and technical data sheets to support your full-scale process optimization.

Molecular Formula AlNaO2
Molecular Weight 0
CAS No. 1302-42-7
Cat. No. B1169943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium aluminate
CAS1302-42-7
Molecular FormulaAlNaO2
Structural Identifiers
SMILESO=[Al-]=O.[Na+]
InChIInChI=1S/Al.Na.2O/q-1;+1;;
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 2.5 kg / 12 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER; INSOL IN ALCOHOL, Solubility in water: very good

Sodium Aluminate (CAS 1302-42-7): Product Overview and Industrial Procurement Baseline


Sodium aluminate (NaAlO₂ or Na₂Al₂O₄) is an inorganic aluminum salt produced by dissolving aluminum hydroxide in sodium hydroxide solution [1]. It exists as a white, hygroscopic crystalline solid or as a strongly alkaline aqueous solution (pH approximately 14) [2]. Unlike conventional aluminum-based coagulants such as aluminum sulfate (alum) and aluminum chloride—which are acid salts that consume alkalinity and depress pH—sodium aluminate simultaneously supplies both reactive aluminum and alkalinity in a single chemical feed [3]. Commercial grades vary significantly in Al₂O₃ content (typically 35% to 53% in solid form) and Na₂O/Al₂O₃ molar ratio (caustic ratio ranging from 1.20 to 1.35), parameters that critically govern solubility, stability, and application-specific performance [4].

Sodium Aluminate (CAS 1302-42-7): Why In-Class Substitution Risks Performance and Cost Outcomes


In-class aluminum coagulants—including aluminum sulfate, aluminum chloride, and polyaluminum chloride (PACl)—are not interchangeable with sodium aluminate due to fundamentally divergent chemical behaviors and performance outcomes. Sodium aluminate is a strongly alkaline source of aluminum that raises pH and adds alkalinity (1 mg/L of 88% Na₂Al₂O₄ increases alkalinity by 0.54 mg/L) [1], whereas alum and aluminum chloride are acid salts that consume alkalinity and lower pH, often necessitating supplemental lime or caustic feed [2]. Furthermore, sodium aluminate exists predominantly as monomeric aluminate species (Ala = 100%, Alb = 0) rather than polymeric aluminum species, directly influencing residual aluminum concentrations in treated water and downstream regulatory compliance [3]. In cementitious systems, sodium aluminate accelerates setting via rapid gypsum depletion and C-A-H amorphous hydrate formation—a mechanism distinct from the ettringite-driven acceleration of aluminum sulfate-based admixtures—resulting in divergent effects on early strength development and long-term volume stability [4]. Substitution without understanding these quantitative differences can compromise process efficiency, final product quality, and total operational expenditure.

Sodium Aluminate (CAS 1302-42-7): Quantitative Comparative Performance Evidence for Scientific and Procurement Decisions


Phosphorus Removal Efficiency: Sodium Aluminate vs. Alum (Aluminum Sulfate) in Activated Sludge Systems

In a head-to-head study of phosphorus removal from settled domestic sewage using bench-scale continuous-flow activated sludge units, sodium aluminate and alum (aluminum sulfate) were directly compared. Sodium aluminate achieved approximately 90% phosphorus reduction with a residual P concentration of approximately 1.0 mg/L at an Al:P molar ratio of 1.9. Alum achieved comparable removal at an Al:P ratio of 1.3, indicating that alum is more efficient on an available aluminum basis. However, when molecular weight and reagent cost were considered, sodium aluminate cost approximately one-half as much as alum for equivalent phosphorus removal [1].

Wastewater Treatment Phosphorus Precipitation Coagulation

pH and Alkalinity Effects: Sodium Aluminate vs. Acidic Aluminum and Iron Coagulants

Sodium aluminate is the sole common aluminum or iron coagulant that provides alkalinity rather than consuming it. All other common iron and aluminum coagulants—including aluminum sulfate, aluminum chloride, ferric sulfate, and ferric chloride—are acid salts that lower the pH of treated water and destroy alkalinity, often necessitating supplemental lime or caustic feed to maintain optimal coagulation pH (5.5–8.0 for alum) [1]. Quantitative data from the Australian Drinking Water Guidelines indicates that 1 mg/L of sodium aluminate (88% Na₂Al₂O₄) increases water alkalinity by 0.54 mg/L and reduces CO₂ by 0.47 mg/L [2]. In contrast, acidic coagulants require additional chemical inputs for pH correction, increasing operational complexity and total chemical cost.

Drinking Water Treatment pH Control Alkalinity Management

Residual Aluminum Speciation: Monomeric vs. Polymeric Aluminum Distribution in Finished Water

A comparative study of aluminum coagulants using Ferron complexation timed spectrophotometry quantified the distribution of aluminum species among monomeric (Ala), medium-polymerized (Alb), and colloidal (Alc) forms. Sodium aluminate consisted of 100% monomeric aluminum species (Ala = 100%, Alb = 0), whereas aluminum sulfate contained 91% monomeric and 9% medium-polymerized aluminum, and pre-hydrolyzed polyaluminum chlorides (Flokor 105B) contained only 3% monomeric with 54% medium-polymerized aluminum [1]. The study concluded that the usefulness of coagulants with respect to minimizing residual aluminum in finished water followed the order: sodium aluminate < aluminum sulfate < PAX XL10 < Flokor 105B (with sodium aluminate exhibiting the highest residual aluminum propensity among those tested) [1].

Drinking Water Compliance Residual Aluminum Coagulant Speciation

Concrete Setting Acceleration: Sodium Aluminate vs. Aluminum Sulfate Accelerators

A comparative study evaluated sodium aluminate (SA), aluminum sulfate (AS), and sodium silicate (SS) liquid accelerators for cement paste setting behavior and mechanical properties at various temperatures. To meet standard requirements of initial setting time ≤5 min and final setting time ≤12 min, the minimum dosages were 3% for sodium aluminate and aluminum sulfate, but 5% for sodium silicate [1]. Critically, sodium aluminate and sodium silicate (alkaline accelerators) enhanced the early strength of hardened cement pastes, whereas the non-alkaline aluminum sulfate accelerator exhibited little effect on early strength growth. However, sodium aluminate demonstrated a negative impact on 28-day compressive strength, while aluminum sulfate and sodium silicate presented much less effect on long-term strength [1]. The mechanism involves sodium aluminate rapidly consuming gypsum, eliminating its retarding effect and producing amorphous C-A-H hydrate that consumes free water [1].

Shotcrete Cement Hydration Concrete Accelerators

Volume Stability and Shrinkage: Sodium Aluminate vs. Alkali-Free Accelerators in Cement Mortar

A study investigating the volume stability of cement mortar with different liquid accelerators found that sodium aluminate-type alkaline accelerator (AR) produced more severe shrinkage deformation compared to aluminum sulfate-type alkali-free (AS) and fluoroaluminate-type alkali-free (AF) accelerators [1]. Shrinkage deformation increased with accelerator dosage across all three types. The primary mechanism for AR's greater shrinkage was identified as the conversion of ettringite (AFt) to monosulfate (AFm), which reduces the volume of swellable hydration products, combined with a higher proportion of 10–50 nm pores generating increased capillary negative pressure [1]. Alkali-free accelerators exhibited smaller shrinkage because their sulfate content reduces undersulfated reactions and results in a lower fraction of 10–50 nm pores [1].

Cement Admixtures Durability Shrinkage Deformation

Grade Selection Impact: High-Al₂O₃ (53%) vs. Standard (35%) Sodium Aluminate Solid Grades

Commercial sodium aluminate solids are supplied in multiple grades with substantially different Al₂O₃ content and caustic ratios, directly impacting dosage rates, transportation costs, and process efficiency. The 54# high-activity grade contains ≥53.0% Al₂O₃ and ≥85.0% Na₂Al₂O₄ with a caustic ratio (Na/Al molar) of ≥1.20, enabling significantly lower dosage rates compared to standard grades . In contrast, the 35# standard grade contains ≥35.0% Al₂O₃ and ≥56.0% Na₂Al₂O₄ with a caustic ratio of 1.30 ± 0.05 [1]. The higher caustic ratio of the 35# grade provides enhanced solution stability once dissolved, while the 54# grade offers approximately 51% higher Al₂O₃ content per unit mass, reducing transportation weight and storage volume for equivalent reactive aluminum delivery [1].

Chemical Procurement Catalyst Synthesis Dosage Optimization

Sodium Aluminate (CAS 1302-42-7): Evidence-Based Application Scenarios for Research and Industrial Use


Low-Alkalinity Source Water Coagulation Without Supplemental pH Adjustment

For surface water or groundwater treatment facilities processing low-alkalinity influent (<50 mg/L as CaCO₃), sodium aluminate delivers both aluminum coagulant and alkalinity in a single chemical feed. The quantitative alkalinity contribution of 0.54 mg/L per mg/L of 88% Na₂Al₂O₄ eliminates or reduces the need for separate lime or caustic addition required when using alum or ferric coagulants [1]. This scenario is particularly advantageous for remote or smaller treatment plants seeking to minimize chemical storage footprint and simplify dosing system complexity.

Cost-Sensitive Phosphorus Removal in Wastewater Treatment

Municipal wastewater treatment plants with phosphorus discharge limits but constrained chemical budgets may select sodium aluminate over alum for phosphorus precipitation. Despite requiring a higher Al:P molar ratio (1.9 for sodium aluminate vs. 1.3 for alum) to achieve approximately 90% phosphorus reduction (residual P ~1.0 mg/L), the approximately 50% lower cost of sodium aluminate per equivalent phosphorus removed makes it economically compelling for facilities where chemical expenditure is the primary decision driver [1]. Jar testing should confirm site-specific Al:P ratio requirements.

Shotcrete and Tunnel Engineering Requiring Rapid Early Strength Development

In sprayed concrete applications for tunnel linings, mining, and slope stabilization where immediate structural integrity is required, sodium aluminate-based accelerators provide rapid setting and enhanced early strength development at a minimum dosage of 3% (vs. 5% for sodium silicate alternatives) [1]. Procurement specialists should note the documented trade-off: sodium aluminate negatively impacts 28-day compressive strength compared to aluminum sulfate accelerators [1], making it most appropriate for applications prioritizing early load-bearing capacity over long-term strength specifications.

High-Efficiency Zeolite and Catalyst Precursor Synthesis

For petrochemical catalyst manufacturing and molecular sieve production, high-activity sodium aluminate grades (54#, ≥53.0% Al₂O₃, ≥85.0% Na₂Al₂O₄, caustic ratio ≥1.20) provide a concentrated reactive aluminum source that enhances zeolite crystallization kinetics [1]. The 51% higher Al₂O₃ content relative to standard 35# grades reduces the mass of precursor required, decreasing transportation costs and raw material inventory footprint for catalyst synthesis operations. The lower caustic ratio (≥1.20 vs. 1.30) is optimized for zeolite synthesis stoichiometry [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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